2-Methylbutanoic acid
Overview
Description
2-Methylbutanoic acid, also known as 2-methylbutyric acid, is a branched-chain alkyl carboxylic acid with the chemical formula CH₃CH₂CH(CH₃)CO₂H. It is classified as a short-chain fatty acid and exists in two enantiomeric forms: ®-2-methylbutanoic acid and (S)-2-methylbutanoic acid. This compound is naturally found in various fruits such as apples and apricots, as well as in cocoa beans .
Synthetic Routes and Reaction Conditions:
Grignard Reaction: Racemic this compound can be synthesized using a Grignard reaction involving 2-chlorobutane and carbon dioxide.
Asymmetric Hydrogenation: Either enantiomer of this compound can be obtained through the asymmetric hydrogenation of tiglic acid using a ruthenium-BINAP catalyst.
Industrial Production Methods:
- The industrial production of this compound typically involves the oxidation of fusel oil components, which include amyl alcohols. This method was historically significant in identifying the compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various derivatives.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can participate in substitution reactions to form amides, esters, anhydrides, and chloride derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and alcohols are commonly employed.
Major Products:
Scientific Research Applications
2-Methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various esters and amides.
Biology: The compound is studied for its role in metabolic pathways and its presence in natural products.
Industry: this compound is used in the production of fragrances and flavors due to its characteristic odor.
Mechanism of Action
The mechanism of action of 2-methylbutanoic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and ionic interactions, influencing its biological activity. The compound’s effects are mediated through its interactions with enzymes and receptors involved in metabolic processes .
Comparison with Similar Compounds
Butanoic acid: A straight-chain carboxylic acid with similar properties but lacks the branched structure of 2-methylbutanoic acid.
Isovaleric acid: Another branched-chain carboxylic acid with a similar structure but differs in the position of the methyl group.
Valeric acid: A straight-chain carboxylic acid with one additional carbon atom compared to this compound.
Uniqueness:
- This compound’s branched structure and the presence of enantiomers make it unique compared to other similar compounds. Its distinct odor and natural occurrence in various fruits and plants further highlight its uniqueness .
Properties
IUPAC Name |
2-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAMNBDJUVNPJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021621 | |
Record name | 2-Methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid, colourless to pale yellow liquid | |
Record name | Butanoic acid, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Ethylmethylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 2-Methylbutyric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
176.00 to 177.00 °C. @ 760.00 mm Hg | |
Record name | Ethylmethylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
45 mg/mL at 20 °C, 1 ml in 1 ml 95% alcohol (in ethanol) | |
Record name | Ethylmethylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 2-Methylbutyric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.932-0.936 | |
Record name | 2-Methylbutyric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Mechanism of Action |
BufferGel is a microbicidal spermicide that provides sufficient buffering activity to maintain the mild, protective acidity of the vagina in the presence of semen. Sperm are acid-sensitive, so to assure fertility, semen provides a powerful alkalinizing action that abolishes the protective acidity of the vagina for several hours after intercourse. This alkalinizing action of semen also enables acid-sensitive sexually transmitted diseases (STD) pathogens to transmit infection. By blocking this action of semen, BufferGel prevents unwanted pregnancy, and shows promise for prevention of STDs, including HIV/AIDS. | |
Record name | Carbopol 974P | |
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URL | https://www.drugbank.ca/drugs/DB05384 | |
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CAS No. |
116-53-0, 9007-16-3, 151687-96-6, 600-07-7 | |
Record name | 2-Methylbutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116-53-0 | |
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Record name | 2-Methylbutanoic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116530 | |
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Record name | Carbomer 934 [USAN:NF] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009007163 | |
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Record name | Carbopol 974P | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05384 | |
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Record name | 2-Methylbutanoic acid | |
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Record name | Butanoic acid, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylbutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.769 | |
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Record name | (±)-2-methylbutyric acid | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 2-METHYLBUTYRIC ACID | |
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Record name | Ethylmethylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Top-N result to add to graph | 6 |
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